molecular formula C11H12F3NO5S B7345038 2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide

2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide

Numéro de catalogue B7345038
Poids moléculaire: 327.28 g/mol
Clé InChI: BGNVZBVTLJHXDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promise in cancer treatment. This compound is designed to selectively target and kill cancer cells that are located in low-oxygen environments, which are commonly found in solid tumors. TH-302 has been studied extensively in preclinical and clinical trials, and the results have been promising.

Mécanisme D'action

2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide is a hypoxia-activated prodrug, which means that it is designed to be activated in low-oxygen environments. The compound is inactive in normal oxygen environments but is activated in hypoxic environments, which are commonly found in solid tumors. Once activated, this compound releases the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM), which selectively targets and kills cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective cytotoxic effect on cancer cells that are located in low-oxygen environments. The compound has been shown to induce DNA damage and apoptosis in cancer cells while sparing normal cells. In addition, this compound has been shown to inhibit tumor growth and metastasis in preclinical studies. This compound has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide is that it selectively targets and kills cancer cells that are located in low-oxygen environments. This makes this compound an attractive candidate for the treatment of solid tumors. Another advantage is that this compound has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. However, one limitation of this compound is that it is a hypoxia-activated prodrug, which means that it is only effective in low-oxygen environments. This limits its use to solid tumors and may not be effective in treating other types of cancer.

Orientations Futures

There are several future directions for 2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide. One direction is to further explore its effectiveness in the treatment of various types of cancer. Another direction is to explore its use in combination with other cancer treatments, such as immunotherapy. Additionally, there is potential for the development of new hypoxia-activated prodrugs that may be more effective than this compound. Finally, there is potential for the development of new imaging techniques that can better identify hypoxic regions in tumors, which would allow for more targeted and effective use of hypoxia-activated prodrugs like this compound.
Conclusion
This compound is a novel hypoxia-activated prodrug that has shown promise in cancer treatment. The compound selectively targets and kills cancer cells that are located in low-oxygen environments, which are commonly found in solid tumors. This compound has been extensively studied in preclinical and clinical trials and has shown promising results. The compound has been shown to inhibit tumor growth and metastasis, enhance the efficacy of other cancer treatments, and selectively target cancer cells while sparing normal cells. There are several future directions for this compound, including further exploration of its effectiveness in the treatment of various types of cancer and its use in combination with other cancer treatments.

Méthodes De Synthèse

The synthesis of 2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide involves the reaction of 3-hydroxycyclobutanone with 4-(trifluoromethoxy)benzenesulfonyl chloride. The resulting intermediate is then reacted with hydroxylamine to form the final product, this compound. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.

Applications De Recherche Scientifique

2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. The compound has shown promise in the treatment of pancreatic cancer, soft tissue sarcoma, and non-small cell lung cancer. In preclinical studies, this compound has been shown to selectively target and kill cancer cells that are located in low-oxygen environments, which are commonly found in solid tumors. This makes this compound an attractive candidate for the treatment of solid tumors.

Propriétés

IUPAC Name

2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO5S/c12-11(13,14)20-9-3-1-2-8(17)10(9)21(18,19)15-6-4-7(16)5-6/h1-3,6-7,15-17H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNVZBVTLJHXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NS(=O)(=O)C2=C(C=CC=C2OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.